

A Technical Guide to the Isomers of C4H7ClO2: Properties, Synthesis, and Biological Implications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	Methyl 3-chloropropionate
Cat. No.:	B1361392
	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of the molecular formula C4H7ClO2. Halogenated organic molecules are of significant interest in medicinal chemistry and drug development, often serving as key intermediates or pharmacologically active compounds. Understanding the diverse structures, properties, and reactivities of these isomers is crucial for their application in synthesis and for predicting their biological effects. This document details the IUPAC nomenclature, physicochemical properties, representative synthesis protocols, and a key mechanistic pathway relevant to the toxicology and potential pharmacological action of this class of compounds.

Isomers and Physicochemical Properties

The molecular formula C4H7ClO2 accommodates a variety of functional groups, leading to numerous structural and stereoisomers. The primary classes include chlorinated carboxylic acids, esters, and cyclic ethers. The position of the chlorine atom and the arrangement of the carbon skeleton significantly influence the chemical and physical properties of each isomer.

A summary of the major structural isomers and their key physical properties is presented below.

IUPAC Name	Structure	Type	Boiling Point (°C)	Melting Point (°C)	Density (g/mL)
Carboxylic Acids					
2-Chlorobutanoic acid ^[1]	CH ₃ CH ₂ CHClCOOH	Carboxylic Acid	193-194	-12	1.198
3-Chlorobutanoic acid	CH ₃ CHClCH ₂ COOH	Carboxylic Acid	200 (dec.)	39-42	1.186
4-Chlorobutanoic acid ^{[2][3]}	ClCH ₂ (CH ₂) ₂ COOH	Carboxylic Acid	196 (at 22 mmHg)	12-16	1.24
2-Chloro-2-methylpropanoic acid ^{[4][5]} [6][7]	(CH ₃) ₂ CClCOOH	Carboxylic Acid	193	27-31	1.217
3-Chloro-2-methylpropanoic acid ^{[8][9]}	ClCH ₂ CH(CH ₃)COOH	Carboxylic Acid	114-116 (at 13 mmHg)	N/A	1.21
Esters					
Methyl 2-chloropropanoate ^[10]	CH ₃ CHClCOOCH ₃	Ester	132-133	N/A	1.146
Methyl 3-chloropropanoate ^{[9][11]} [12][13]	ClCH ₂ CH ₂ COOCH ₃	Ester	153-156	N/A	1.186
Ethyl 2-chloroacetate ^{[1][14][15]}	ClCH ₂ COOC ₂ H ₅	Ester	143-146	-26	1.145

1-Chloroethyl acetate ^[16] [17][18]	CH ₃ COOCH ₂ Cl	Ester	120-124	N/A	1.08
2-Chloroethyl acetate ^[19] [20][21]	CH ₃ COOCH ₂ Cl	Ester	145	N/A	1.16
Chloromethyl propanoate ^[1] [2][22][23][24]	CH ₃ CH ₂ COOCH ₂ Cl	Ester	105.7	N/A	1.119
Cyclic Ethers					
2-(Chloromethyl)-1,3-dioxolane ^[20]	C ₄ H ₇ ClO ₂	Cyclic Ether	79-80 (at 25 mmHg)	N/A	1.27

Note: Data is compiled from various sources and may represent values for racemic mixtures unless otherwise specified. "N/A" indicates that reliable data was not available.

Experimental Protocols

Detailed and reproducible experimental procedures are fundamental to scientific research. Below are representative protocols for the synthesis of key isomers.

Protocol 1: Synthesis of 2-Chlorobutanoic Acid via Hell-Volhard-Zelinsky Reaction

The alpha-halogenation of carboxylic acids is a classic transformation, providing direct access to α -halo acids.

Materials:

- Butyric acid (1 mole)
- Red phosphorus (0.038 mole)

- Phosphorus pentachloride (0.006 mole)
- Iodine (0.005 mole, catalyst)
- Chlorine gas (1 mole)
- Distilled water

Procedure:[19]

- A mixture of butyric acid, iodine, red phosphorus, and phosphorus pentachloride is added to a reaction vessel equipped with a stirrer, gas inlet, and condenser.
- The mixture is heated to 100°C with constant stirring and illumination from a 200-W lamp.
- Chlorine gas is bubbled through the reaction mixture at a steady rate.
- Upon completion of the reaction (monitored by appropriate analytical methods, e.g., GC), the reaction is cooled.
- A small amount of water is carefully added to hydrolyze any remaining acid chloride.
- The crude product is purified by fractional distillation under reduced pressure (b.p. 104.2°C at 20 mmHg) to yield pure 2-chlorobutanoic acid.[19]

Protocol 2: Synthesis of 4-Chlorobutanoic Acid from γ -Butyrolactone

This protocol demonstrates the ring-opening of a lactone to form a functionalized carboxylic acid.

Materials:

- γ -Butyrolactone (86 g)
- Silicotungstic acid (5 g, catalyst)
- 20% Hydrochloric acid (200 g)

Procedure:

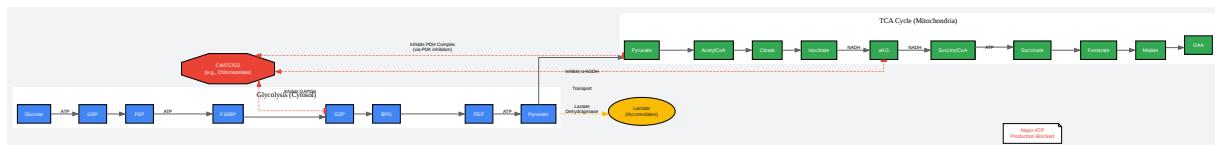
- To a flask containing γ -butyrolactone at room temperature, add silicotungstic acid with continuous stirring.
- Slowly add the 20% hydrochloric acid solution to the mixture while maintaining stirring.
- Continue the reaction at room temperature for 2 hours. The reaction progress can be monitored by GC to confirm the consumption of γ -butyrolactone.
- Upon completion, the reaction mixture is allowed to stand and separate into layers.
- The lower organic layer, containing the 4-chlorobutanoic acid product, is collected. The upper aqueous layer can be extracted to recover any dissolved product.
- The collected product is washed and can be further purified by distillation.

Protocol 3: Synthesis of Ethyl 2-Chloroacetate via Fischer Esterification

Fischer esterification is a fundamental method for preparing esters from carboxylic acids and alcohols.

Materials:[\[9\]](#)

- Chloroacetic acid (1 mole)
- Ethanol (1.05 - 1.1 moles)
- Concentrated sulfuric acid (catalyst)
- Benzene (for azeotropic removal of water, optional)
- Saturated sodium bicarbonate solution
- Anhydrous calcium chloride

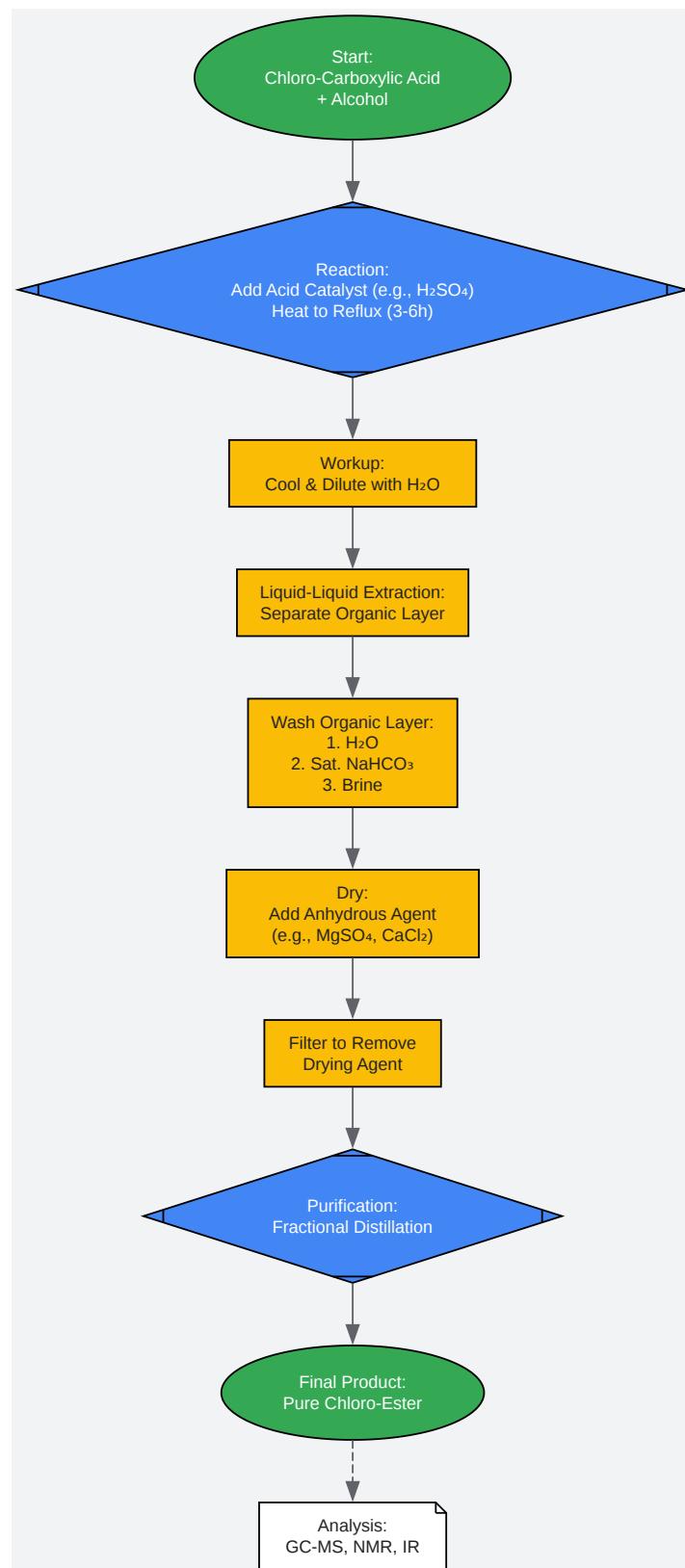

Procedure:[\[3\]](#)

- In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using azeotropic removal), combine chloroacetic acid and ethanol.
- Slowly and carefully add a catalytic amount of concentrated sulfuric acid while stirring.
- Heat the mixture to reflux for 3-6 hours. The reaction is driven to completion by removing the water formed, either by using an excess of ethanol or by azeotropic distillation with benzene.
- After cooling, the reaction mixture is transferred to a separatory funnel and washed sequentially with cold water and saturated sodium bicarbonate solution (to neutralize the acid catalyst) until the aqueous layer is neutral or slightly basic.
- The organic layer is separated, dried over anhydrous calcium chloride, and filtered.
- The final product is purified by distillation, collecting the fraction boiling at 144-146°C to yield pure ethyl 2-chloroacetate.

Core Biological Mechanism: Inhibition of Cellular Metabolism

For drug development professionals, understanding the mechanism of action and potential toxicity of a chemical class is paramount. While specific signaling pathways for each C4H7ClO₂ isomer are not extensively documented, a well-established mechanism of toxicity for α -chloro short-chain carboxylic acids involves the disruption of core energy metabolism. This action is primarily due to the irreversible inhibition of key enzymes.

The monochloroacetate anion, a metabolite or analogue of these compounds, is known to inhibit enzymes crucial for both glycolysis and the tricarboxylic acid (TCA) cycle.^[11] This leads to a severe deficit in ATP production and an accumulation of metabolic intermediates like lactate, causing metabolic acidosis.^{[4][11]} Key enzymatic targets include Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), Pyruvate Dehydrogenase Kinase (PDK), and α -Ketoglutarate Dehydrogenase.


[Click to download full resolution via product page](#)

Caption: Generalized pathway of metabolic inhibition by chloroacetates.

The diagram above illustrates how chloroacetate, a representative compound of this class, inhibits key enzymes in glycolysis and the TCA cycle. This disruption blocks the efficient production of ATP and shunts pyruvate towards lactate, leading to cellular energy crisis and acidosis, a common mechanism of toxicity for α -haloacids.

Experimental Workflow: Synthesis and Purification

The logical flow for producing and isolating a target compound is critical. The following diagram outlines a typical workflow for the Fischer esterification of a chloro-carboxylic acid, a common procedure for accessing ester isomers of C4H7ClO2.

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and purification via Fischer Esterification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Regulation of rat liver hydroxymethylglutaryl coenzyme A reductase by a new class of noncompetitive inhibitors. Effects of dichloroacetate and related carboxylic acids on enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. epa.gov [epa.gov]
- 4. nbinno.com [nbinno.com]
- 5. Chloroacetone as an active-site-directed inhibitor of the aliphatic amidase from *Pseudomonas aeruginosa* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α -Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]
- 7. 2-Chloroethyl Acetate | 542-58-5 | AAA54258 | Biosynth [biosynth.com]
- 8. Unified Patents - Analytics Portal [portal.unifiedpatents.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Monochloroacetic Acid Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Regulation of rat liver hydroxymethylglutaryl coenzyme A reductase by a new class of noncompetitive inhibitors. Effects of dichloroacetate and related carboxylic acids on enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Ethyl chloroacetate - Wikipedia [en.wikipedia.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. cerritos.edu [cerritos.edu]

- 18. DE19539962A1 - Esterification of mono:chloro:acetic acid with lower alcohol - Google Patents [patents.google.com]
- 19. A Mechanism-Based Pharmacokinetic Enzyme Turnover Model for Dichloroacetic Acid Autoinhibition in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. prepchem.com [prepchem.com]
- 21. Ethyl chloroacetate synthesis - chemicalbook [chemicalbook.com]
- 22. series.publisso.de [series.publisso.de]
- 23. ecetoc.org [ecetoc.org]
- 24. Mechanism of activation of pyruvate dehydrogenase by dichloroacetate and other halogenated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Isomers of C4H7ClO2: Properties, Synthesis, and Biological Implications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1361392#iupac-name-for-c4h7clo2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com